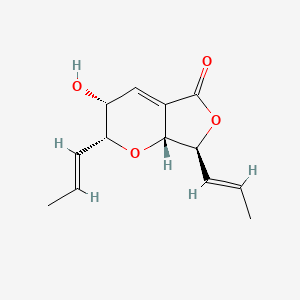
Waol A FD-211
Descripción general
Descripción
Waol A FD-211, originally thought to be one structure, underwent a revision that led to the understanding of its accurate molecular configuration. This compound is of interest due to its synthetic challenge and the implications for chemical synthesis methodologies. The structural revision and synthesis of Waol A (FD-211) highlighted the compound's complex nature and its relation to other compounds like TAN-2483A and massarilactone B. The syntheses of these compounds involve a series of chemical reactions that showcase the intricacies of organic synthesis (Gao, Snider, 2004).
Synthesis Analysis
The synthesis of Waol A involves aldol reactions, iodoetherification, and reduction steps that are critical for constructing its complex framework. Specifically, the synthesis starts with an aldol reaction followed by iodoetherification, showcasing the synthetic strategy's elegance in building complex structures from simpler precursors. This methodological approach not only affirms the structural complexity of Waol A but also illustrates the potential for synthetic organic chemistry to achieve intricate molecular architectures (Gao, Snider, 2004).
Molecular Structure Analysis
The revision of Waol A's structure from its initially proposed form to its accurate structure demonstrates the critical role of molecular structure analysis in organic synthesis. The structural elucidation involved reevaluating the molecular framework, leading to a deeper understanding of its chemical nature and the relationships within its molecular family. This analysis underscores the importance of accurate molecular structure determination in the synthesis and study of complex organic compounds (Gao, Snider, 2003).
Chemical Reactions and Properties
The chemical reactions involved in synthesizing Waol A, such as aldol reactions and iodoetherification, are pivotal for constructing the compound's framework. These reactions not only highlight the synthetic challenges but also the innovative approaches to overcome these challenges. The chemical properties of Waol A, deduced from these reactions, reveal insights into the reactivity and stability of this complex molecule, providing a foundation for further synthetic and functional exploration (Gao, Snider, 2004).
Physical Properties Analysis
The physical properties of Waol A, such as melting points, boiling points, and solubility, are inherently related to its molecular structure. While specific details on these properties are not directly provided in the referenced studies, understanding these physical properties is crucial for handling and applying Waol A in further research. The complex synthesis and structural revision of Waol A suggest that its physical properties would be intriguing subjects for further study, offering insights into the relationship between structure and physical characteristics.
Chemical Properties Analysis
Waol A's chemical properties, inferred from its synthesis and structural revision, indicate a molecule with significant synthetic and reactive potential. The methods used to synthesize Waol A and its analogs illustrate the compound's reactivity and the potential for derivatization and functionalization. Such analyses are essential for expanding the utility of Waol A in chemical research and for understanding its behavior in various chemical contexts (Gao, Snider, 2003).
Aplicaciones Científicas De Investigación
Analytical Methods and Chemical Analysis
- Waol A FD-211, as a chemical compound, has been studied for its potential use in analytical methods, particularly in the determination and analysis of other substances. For instance, Segawa et al. (2020) developed a method for analyzing 211 At, a radioisotope, using an α-scintillation-camera system and thin-layer chromatography. This method was significant for fundamental researches requiring rapid analysis of both radioactivity and chemical forms of short-lived substances like 211 At (Segawa, Nishinaka, Toh, & Maeda, 2020).
Drug Discovery and Screening Techniques
- In the field of drug discovery, Waol A FD-211's relevance is highlighted through various screening techniques. Meiby et al. (2013) compared different methods for fragment-based lead discovery (FBLD) in drug discovery programs, including weak affinity chromatography (WAC), which can be relevant for understanding the interaction and efficacy of compounds like Waol A FD-211 (Meiby, Simmonite, le Strat, Davis, Matassova, Moore, Mrosek, Murray, Hubbard, & Ohlson, 2013).
Targeted Alpha Therapy
- Research by Crawford et al. (2012) on astatine-211 (211 At) for targeted alpha therapy in cancer treatments can indirectly relate to the study of Waol A FD-211, especially if the compound shows potential in similar therapeutic contexts. They explored the production of 211 At and assessed its distribution in animal models, which could be relevant for compounds like Waol A FD-211 in similar medical applications (Crawford, Beckham, Jirasek, & Ruth, 2012).
Chemical Synthesis and Structural Analysis
- The synthesis and structural revision of chemical compounds, including Waol A FD-211, are key areas of scientific research. Gao and Snider (2004) revised the structure of waol A and synthesized related compounds, which is essential for understanding the chemical nature and potential applications of Waol A FD-211 (Gao & Snider, 2004).
Molecular Biology and Biomedical Research
- Waol A FD-211's potential for use in molecular biology and biomedical research is indicated through studies like Smit et al. (1973), which explored the use of astatine-211 in radioactive antigen suicide experiments. This research can provide insights into how Waol A FD-211 could be applied in similar biomedical contexts (Smit, Myburgh, & Neirinckx, 1973).
Radionuclide Production and Application
- The production and application of radionuclides like 211 At, which can be analogous to the study of Waol A FD-211, are explored in the research by Lebeda et al. (2005). They designed a new internal target system for 211 At production, which can be relevant for understanding similar production methods for compounds like Waol A FD-211 (Lebeda, Jiran, Ráliš, & Štursa, 2005).
Environmental and Bioassay Research
- In environmental science and bioassay research, the study of compounds like Waol A FD-211 can be informed by methodologies and techniques used in related studies. Braithwaite and Fletcher (2005) investigated the effects of antifouling agents on macroalgae, using advanced methodologies like image capture and analysis, which could be applicable to studying the environmental impact of Waol A FD-211 (Braithwaite & Fletcher, 2005).
Propiedades
IUPAC Name |
(2R,3R,7S,7aR)-3-hydroxy-2,7-bis[(E)-prop-1-enyl]-2,3,7,7a-tetrahydrofuro[3,4-b]pyran-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-5-10-9(14)7-8-12(16-10)11(6-4-2)17-13(8)15/h3-7,9-12,14H,1-2H3/b5-3+,6-4+/t9-,10-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZDESIVIREXNJ-XQJSVKFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(C=C2C(O1)C(OC2=O)C=CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1[C@@H](C=C2[C@@H](O1)[C@@H](OC2=O)/C=C/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Waol A FD-211 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



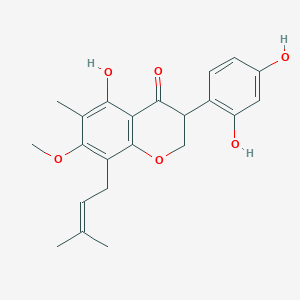
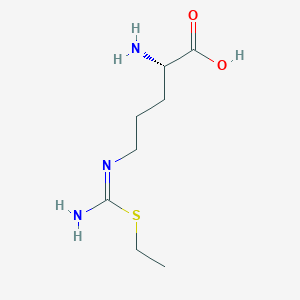
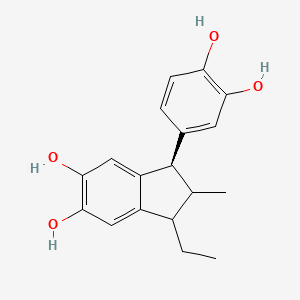
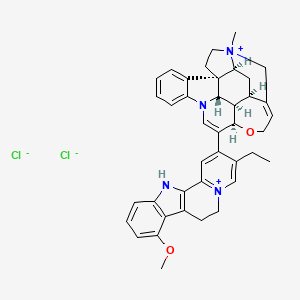
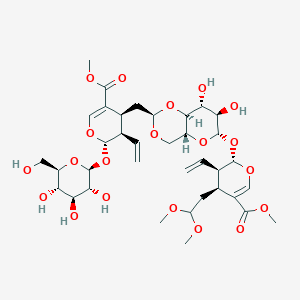
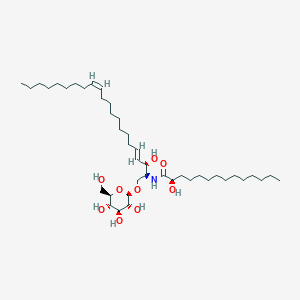
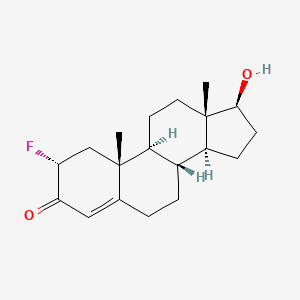
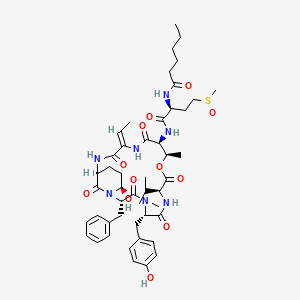
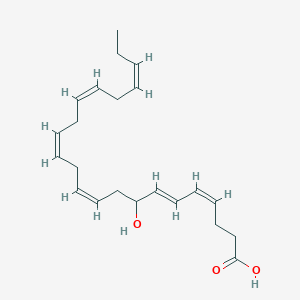
![Tetrapyrido[3,2-a:2',3'-c:3'',2''-h:2''',3'''-j]phenazine](/img/structure/B1245478.png)
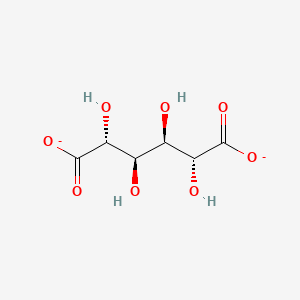
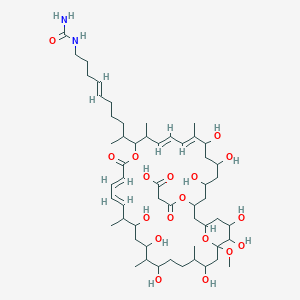
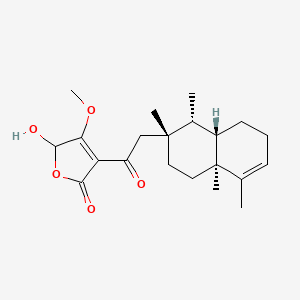
![N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alanine](/img/structure/B1245485.png)